Cas no 874623-35-5 (3-(1,3-thiazol-4-ylmethoxy)benzoic acid)

3-(1,3-thiazol-4-ylmethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1,3-thiazol-4-ylmethoxy)benzoic acid
-
- MDL: MFCD07692304
3-(1,3-thiazol-4-ylmethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23479-0.05g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-23479-0.5g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
Enamine | EN300-23479-2.5g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
TRC | B704558-25mg |
3-(1,3-Thiazol-4-ylmethoxy)benzoic Acid |
874623-35-5 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-23479-5.0g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
Enamine | EN300-23479-1g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95% | 1g |
$371.0 | 2023-09-15 | |
A2B Chem LLC | AV32286-500mg |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
874623-35-5 | 95% | 500mg |
$321.00 | 2024-04-19 | |
1PlusChem | 1P019PWE-50mg |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
874623-35-5 | 95% | 50mg |
$134.00 | 2025-03-03 | |
A2B Chem LLC | AV32286-2.5g |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
874623-35-5 | 95% | 2.5g |
$800.00 | 2024-04-19 | |
A2B Chem LLC | AV32286-1g |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
874623-35-5 | 95% | 1g |
$426.00 | 2024-04-19 |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-(1,3-thiazol-4-ylmethoxy)benzoic acidに関する追加情報
Introduction to 3-(1,3-thiazol-4-ylmethoxy)benzoic acid (CAS No. 874623-35-5) and Its Emerging Applications in Chemical Biology
3-(1,3-thiazol-4-ylmethoxy)benzoic acid, identified by the chemical identifier CAS No. 874623-35-5, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This benzoic acid derivative incorporates a thiazole moiety linked through a methoxy group, forming a molecular framework that exhibits promising biological activities. The combination of the aromatic benzoic acid backbone with the heterocyclic thiazole ring suggests potential interactions with various biological targets, making it a valuable scaffold for drug discovery and mechanistic studies.
The thiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. Its ability to engage with biological systems through hydrogen bonding, hydrophobic interactions, and metal coordination makes it a versatile component in medicinal chemistry design. In particular, the 4-methoxythiazole moiety in 3-(1,3-thiazol-4-ylmethoxy)benzoic acid has been explored in several contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The benzoic acid component further enhances the compound’s potential by providing a carboxylic acid functionality that can participate in diverse biochemical interactions.
Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds like 3-(1,3-thiazol-4-ylmethoxy)benzoic acid in modulating cellular pathways relevant to human health and disease. For instance, studies have demonstrated that thiazole derivatives can interact with enzymes and receptors involved in metabolic regulation, inflammation, and oxidative stress. The methoxy group at the 4-position of the thiazole ring may play a critical role in modulating the compound’s solubility and bioavailability, thereby influencing its pharmacokinetic properties.
The carboxylic acid group at the para position of the benzoic ring in 3-(1,3-thiazol-4-ylmethoxy)benzoic acid offers additional functionalization possibilities, enabling further derivatization to explore novel biological activities. This feature has been exploited in synthetic chemistry to develop analogs with enhanced potency or selectivity against specific targets. For example, modifications of the benzoic acid moiety have been shown to influence binding affinity to enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in inflammatory processes.
In vitro studies have begun to unravel the mechanistic aspects of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid, revealing its potential as an inhibitor of various pathological pathways. Preliminary data suggest that this compound may exhibit inhibitory effects on enzymes involved in pain signaling and neuroinflammation. The thiazole ring’s ability to interact with heme groups or metal ions has been implicated in its anti-inflammatory properties, making it a promising candidate for further investigation in chronic inflammatory diseases.
The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery of novel bioactive compounds like 3-(1,3-thiazol-4-ylmethoxy)benzoic acid. Molecular docking studies have identified potential binding pockets on target proteins where this compound may exert its effects. These computational approaches have guided experimental design by predicting favorable interactions between the compound’s pharmacophores and biological macromolecules. Such integrative strategies are essential for optimizing lead compounds into viable therapeutic agents.
Emerging evidence also highlights the role of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid in modulating redox homeostasis, a critical factor in many diseases associated with oxidative stress. The thiazole scaffold is known to possess antioxidant properties, which may contribute to its therapeutic potential. Furthermore, the benzoic acid moiety has been linked to cholesterol metabolism and bile acid synthesis pathways, suggesting broader implications for metabolic disorders.
The synthesis of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. Advances in synthetic methodologies have enabled efficient production of this compound on scales suitable for both preclinical studies and industrial applications. The development of green chemistry principles has also influenced synthetic routes toward sustainability, reducing waste and minimizing hazardous byproducts.
Future research directions for CAS No. 874623-35-5 include exploring its potential as an adjuvant therapy in combination with existing treatments for chronic diseases such as rheumatoid arthritis or neurodegenerative disorders. The compound’s dual functionality—aromatic interaction via the benzoic acid group and heterocyclic binding through the thiazole moiety—makes it a versatile tool for addressing multifaceted pathological mechanisms.
The growing interest in natural product-inspired scaffolds has positioned compounds like 3-(1,3-thiazol-4-ylmethoxy)benzoic acid at the forefront of drug discovery efforts. By leveraging structural motifs found in nature but modified through synthetic innovation, researchers aim to develop molecules with improved efficacy and reduced side effects. The thiazole-benzoic acid hybrid represents an excellent example of such innovation.
In conclusion,CAS No. 874623-35-5, corresponding to 3-(1,3-thiazol-4-ylmethoxy)benzoic acid, is a structurally intriguing compound with significant potential in chemical biology and drug development. Its unique pharmacophoric features—combining an aromatic benzoic acid backbone with a heterocyclic thiazole ring—make it a promising candidate for further exploration against various therapeutic targets. As research continues to uncover new biological functions and synthetic strategies for this class of compounds,CAS No. 874623-35-5 will undoubtedly play an important role in advancing our understanding of disease mechanisms and developing novel therapeutic interventions.
874623-35-5 (3-(1,3-thiazol-4-ylmethoxy)benzoic acid) 関連製品
- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)
- 2172089-07-3(5-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)
- 923131-46-8(ethyl 4-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amidobenzoate)
- 2171828-48-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-3-methylbutanoic acid)
- 1697047-80-5(2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid)
- 2098030-43-2(1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol)
- 864928-02-9(6-acetyl-2-4-(dimethylamino)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 2229437-94-7(1,1,1-trifluoro-3-(3-methoxypyridin-2-yl)propan-2-amine)
- 898770-75-7(Cyclobutyl 4-(morpholinomethyl)phenyl ketone)
- 1803667-10-8(3,5-Difluoro-2-(difluoromethyl)pyridine-4-carbonyl chloride)




